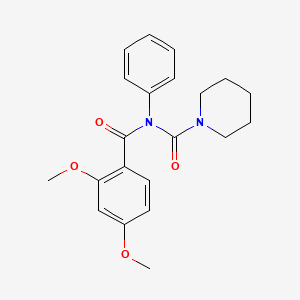
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, also known as DPhPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPhPD belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers
Polyamides with Enhanced Solubility
A study by More, Pasale, and Wadgaonkar (2010) explored the synthesis of new aromatic polyamides containing ether linkages and pendant pentadecyl chains. These polyamides demonstrated enhanced solubility in common solvents and could be cast into tough, flexible films, indicating potential applications in materials science (More, Pasale, & Wadgaonkar, 2010).
Antitumor and Cytotoxic Activity
DNA-Intercalating Agents
Lee et al. (1992) synthesized a series of substituted dibenzo[1,4]dioxin-1-carboxamides and evaluated them for antitumor activity. These compounds were found to be active against P388 leukemia and Lewis lung carcinoma, suggesting a potential application in cancer therapy (Lee et al., 1992).
Carboxamide Derivatives as Cytotoxic Agents
Deady et al. (2005) extended research on carboxamide derivatives, demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. This study highlights the potential of carboxamide derivatives in designing new anticancer agents (Deady et al., 2005).
Antimicrobial and Antioxidant Studies
Synthesis and Evaluation of Antimicrobial Agents
Talupur, Satheesh, and Chandrasekhar (2021) reported on the synthesis and antimicrobial evaluation of novel compounds derived from the targeted chemical structure, showcasing their potential in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).
Electro-Optical and Material Properties
Aromatic Polyamides and Polyimides
Hsiao et al. (2015) focused on the synthesis and characterization of aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units. These materials exhibited significant thermal stability and reversible electrochemical oxidation, suggesting applications in electro-optical devices (Hsiao et al., 2015).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-11-12-18(19(15-17)27-2)20(24)23(16-9-5-3-6-10-16)21(25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLSSXAMWWWDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

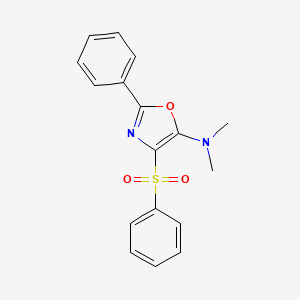

![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)

![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
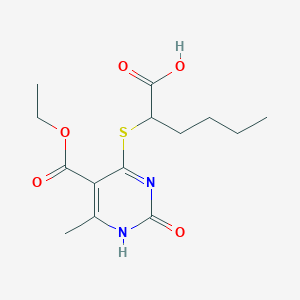
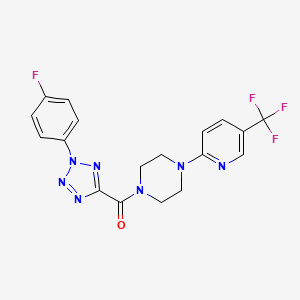
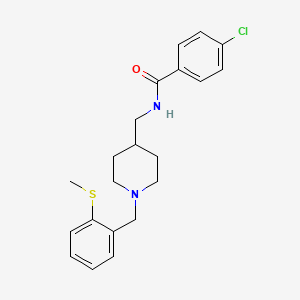
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
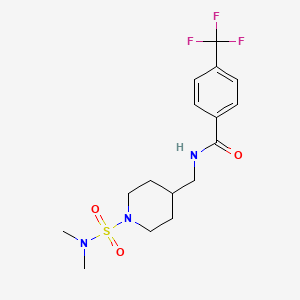
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)

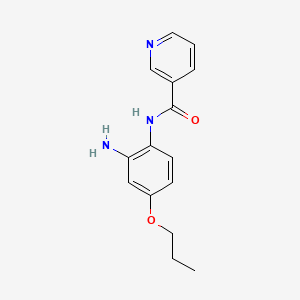
![2-(hydroxyimino)-N-phenyl-3-{2-[4-(trifluoromethoxy)phenyl]hydrazono}butanamide](/img/structure/B2410443.png)